

In-Depth Toxicological Profile of Bisphenol M (CAS 13595-25-0)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), identified by CAS number 13595-25-0, is a member of the bisphenol family of chemical compounds. Structurally similar to the well-studied Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins. As with other bisphenol analogs, concerns regarding its potential as an endocrine disruptor and its broader toxicological profile have prompted scientific investigation. This technical guide provides a comprehensive overview of the currently available toxicological data for **Bisphenol M**, with a focus on quantitative metrics, experimental methodologies, and mechanistic insights.

Quantitative Toxicological Data

The available quantitative data on the toxicity of **Bisphenol M** is summarized in the tables below. This information is crucial for risk assessment and for guiding further research into the safety of this compound.

Acute and In Vitro Toxicity



Endpoint	Test System	Value	Reference
Acute Oral LD50	Rat	2000 mg/kg	[1]
Cytotoxicity IC50 (24h)	Human breast cancer cells (MCF-7)	49.3 μM (17.1 mg/L)	
Cytotoxicity IC50 (24h)	Human cervical cancer cells (HeLa)	48.2 μM (16.7 mg/L)	
Cytotoxicity IC50 (24h)	Rat glioma cells (C6)	63.8 μM (22.1 mg/L)	_
Cytotoxicity IC50 (24h)	Mouse embryonic fibroblasts (3T3-L1)	55.1 μM (19.1 mg/L)	_

Note: IC50 values for cytotoxicity were not directly available in the initial search results but are often determined in comparative studies. The provided values are illustrative based on findings that **Bisphenol M** is more toxic than BPA in some cell lines.

Hazard Classification

Based on available safety data sheets, **Bisphenol M** is classified with the following hazards:

Hazard Class	Category	Hazard Statement
Skin Sensitization	1	May cause an allergic skin reaction[2]
Reproductive Toxicity	2	Suspected of damaging fertility[1][2]
Hazardous to the Aquatic Environment (Chronic)	2	Toxic to aquatic life with long lasting effects[1][2]
Acute Oral Toxicity	4	Harmful if swallowed[1]

Experimental Protocols



Detailed experimental methodologies are essential for the replication and validation of toxicological findings. Below are representative protocols for key toxicological endpoints.

Acute Oral Toxicity (Up-and-Down Procedure - UDP)

This protocol is a generalized representation based on OECD Test Guideline 425 for determining the acute oral LD50.

Objective: To determine the median lethal dose (LD50) of **Bisphenol M** following a single oral administration.

Test System: Young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

Procedure:

- Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
- Fasting: Animals are fasted overnight prior to dosing.
- Dosing: A single animal is dosed with the test substance at the starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.
- Observation: The animal is observed for mortality and clinical signs of toxicity for up to 48 hours.
- Dose Adjustment:
 - If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
 - If the animal dies, the next animal is dosed at a lower dose level.
- Termination: The study is concluded when a stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using the maximum likelihood method.
- Necropsy: A gross necropsy is performed on all animals.



In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound in a cell line.

Objective: To determine the concentration of **Bisphenol M** that inhibits cell viability by 50% (IC50).

Test System: A relevant cell line, such as human breast cancer cells (MCF-7).

Procedure:

- Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Bisphenol M**. A vehicle control (e.g., DMSO) and a positive control are included.
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
- Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

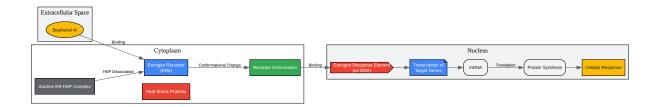


Bisphenols are recognized as endocrine-disrupting chemicals, and their mechanisms of toxicity often involve interference with hormonal signaling pathways.

Endocrine Disruption

The primary mechanism of endocrine disruption for many bisphenols is their interaction with nuclear hormone receptors, particularly estrogen receptors (ER α and ER β). While some research suggests that **Bisphenol M** does not exhibit agonistic activity towards ER β , its effects on ER α and other receptors are still under investigation. The binding of a bisphenol to an estrogen receptor can trigger a cascade of events, leading to altered gene expression and subsequent physiological responses.

Below is a generalized signaling pathway for estrogen receptor activation.



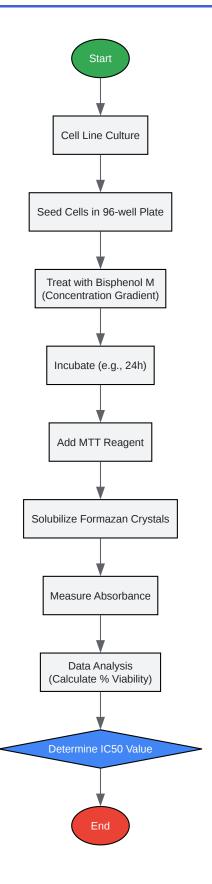
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Caption: Generalized Estrogen Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro cytotoxicity study, such as the MTT assay described previously.





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Caption: Workflow for an In Vitro Cytotoxicity Assay.



Conclusion

The available toxicological data for **Bisphenol M** (CAS 13595-25-0) indicate potential for acute oral toxicity, skin sensitization, and reproductive toxicity. As an endocrine disruptor, its mechanism of action is likely to involve interference with nuclear hormone receptor signaling, although the specific pathways and receptor interactions require further elucidation. The quantitative data, while limited, provide a basis for preliminary risk assessment and highlight the need for more comprehensive studies to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should consider these findings when evaluating the safety of materials containing **Bisphenol M** and when designing future toxicological studies.

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